molecular formula C23H27FN4O2 B2424515 Risperidone-D5 CAS No. 1225444-63-2

Risperidone-D5

Cat. No.: B2424515
CAS No.: 1225444-63-2
M. Wt: 415.524
InChI Key: RAPZEAPATHNIPO-SGEUAGPISA-N
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Description

Risperidone-D5 is a deuterated form of risperidone, an atypical antipsychotic medication primarily used to treat schizophrenia, bipolar disorder, and irritability associated with autism. The deuterium substitution in this compound can potentially alter its pharmacokinetic properties, making it a subject of interest in pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Risperidone-D5 involves the incorporation of deuterium atoms into the risperidone molecule. This can be achieved through various methods, including:

    Deuterium Exchange Reactions: Using deuterated solvents or reagents to replace hydrogen atoms with deuterium.

    Catalytic Hydrogenation: Employing deuterium gas (D2) in the presence of a catalyst to introduce deuterium atoms into specific positions of the molecule.

Industrial Production Methods

Industrial production of this compound typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:

    Deuterated Solvents: Utilizing deuterated solvents like deuterated chloroform (CDCl3) or deuterated methanol (CD3OD) to facilitate the exchange.

    Catalysts: Using catalysts such as palladium on carbon (Pd/C) to enhance the efficiency of deuterium incorporation.

Chemical Reactions Analysis

Types of Reactions

Risperidone-D5 can undergo various chemical reactions, including:

    Oxidation: Conversion of the piperidine ring to a corresponding N-oxide.

    Reduction: Reduction of the ketone group to a secondary alcohol.

    Substitution: Halogenation or alkylation of the aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents like bromine (Br2) or alkylating agents like methyl iodide (CH3I).

Major Products

    Oxidation: Formation of risperidone N-oxide.

    Reduction: Formation of hydroxy-risperidone.

    Substitution: Formation of halogenated or alkylated derivatives of risperidone.

Scientific Research Applications

Risperidone-D5 has several applications in scientific research, including:

    Pharmacokinetic Studies: Used to study the metabolic pathways and bioavailability of risperidone.

    Drug Development: Helps in the development of new formulations with improved efficacy and reduced side effects.

    Biological Research: Used in studies to understand the interaction of risperidone with various biological targets.

    Industrial Applications: Employed in the production of stable isotope-labeled compounds for analytical purposes.

Mechanism of Action

Risperidone-D5 exerts its effects by antagonizing dopamine D2 receptors and serotonin 5-HT2A receptors. This dual antagonism helps in reducing the symptoms of schizophrenia and bipolar disorder. The deuterium substitution may influence the drug’s metabolism, potentially leading to a longer half-life and altered pharmacodynamics.

Comparison with Similar Compounds

Similar Compounds

    Risperidone: The non-deuterated form, widely used in clinical practice.

    Paliperidone: An active metabolite of risperidone with similar pharmacological properties.

    Olanzapine: Another atypical antipsychotic with a different receptor binding profile.

Uniqueness

Risperidone-D5 is unique due to the presence of deuterium atoms, which can enhance its metabolic stability and reduce the formation of toxic metabolites. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

9,9-dideuterio-3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-(trideuteriomethyl)-7,8-dihydro-6H-pyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN4O2/c1-15-18(23(29)28-10-3-2-4-21(28)25-15)9-13-27-11-7-16(8-12-27)22-19-6-5-17(24)14-20(19)30-26-22/h5-6,14,16H,2-4,7-13H2,1H3/i1D3,4D2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAPZEAPATHNIPO-SGEUAGPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CCCN2C1=NC(=C(C2=O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F)C([2H])([2H])[2H])[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Isopropanol (20 mL), 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (Compound II)(“the chlorine derivative”)(2.63 g, 10 mmoles, 1 eq.), 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (Compound I)(“the piperidine derivative”) (2.17 g, 10 mmoles, 1 eq.), sodium carbonate (3.18 g, 30 mmoles, 3 eq.), and potassium iodide (66 mg) were added to a 100 mL round bottom flask and stirred with a magnetic stir bar. The flask was placed in an oil bath at 80° C. and allowed to reflux for 9 hours. The flask was then cooled in an ice bath and the contents was filtered. The filter cake was washed in the filter with a small amount of isopropanol. The filter cake was then slurried 3 times in 20 mL of water and filtered. The resulting slurry was dried to give 3 g of material in 73% yield. The slurry was recrystallized by dissolving in 37 mL of boiling isopropanol, filtered hot and allowed to cool and filtered to give material which had a purity of 99.7% and an overall yield of 60%.
Quantity
2.17 g
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3.18 g
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66 mg
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20 mL
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Yield
73%

Synthesis routes and methods II

Procedure details

A mixture of 5.3 parts of 3-(2-chloromethyl)-6,7,8-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one monohydrochloride, 4.4 parts of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, 8 parts of sodium carbonate, 0.1 part of potassium iodide, and 90 parts of DMF is stirred overnight at 80°-90° C. After cooling, the reaction mixture is poured into water. The product is filtered off and crystallized from a mixture of DMF and 2-propanol. The product is filtered off and dried, yielding 3.8 parts (46%) of 3-[2-[4(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one; mp. 170.0° C.
[Compound]
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3-(2-chloromethyl)-6,7,8-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one monohydrochloride
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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

To a suspension of 40 mg (0.9166 millimole) of 55% sodium hydride and 2 ml of tetrahydrofurane 0.1089 g (0.2532 millimole) of 3-[2-[4-[(2,4-difluorophenyl)-(hydroxyimino)-methyl]-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is added. The reaction mixture is heated to boiling for an hour, whereupon 5 ml of water are added and the mixture is extracted twice with 10 ml of dichloromethane each. The combined organic phases are dried over magnesium sulfate and evaporated in vacuo. Thus 80 mg of the title compound are obtained, yield 77%. According to HPLC analysis the purity of the product is 97.5%.
Quantity
40 mg
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2 mL
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5 mL
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Yield
77%

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